Retrohydroxamate ferrichrome

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

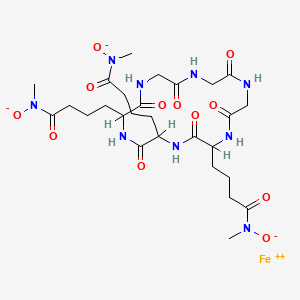

Retrohydroxamate ferrichrome, also known as this compound, is a useful research compound. Its molecular formula is C27H42FeN9O12- and its molecular weight is 740.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Iron Transport Mechanism

Retrohydroxamate ferrichrome functions as a chelator, binding to iron ions and facilitating their transport into bacterial cells. Research indicates that while this compound is a weaker Fe(III) chelator than ferrichrome, it exhibits similar growth factor activity for certain bacteria, such as Arthrobacter flavescens and Bacillus subtilis . This property can be exploited in developing treatments targeting bacterial infections by interfering with their iron acquisition mechanisms.

Case Study: Antagonism Against Antibiotics

In studies examining its efficacy, this compound was found to antagonize the antibiotic activity of albomycin against Bacillus subtilis, indicating its potential role in modulating antibiotic resistance . This suggests that this compound could be utilized in combination therapies to enhance the effectiveness of existing antibiotics.

Siderophore-Antibiotic Conjugates

Therapeutic Development

The use of siderophores like this compound in conjugates with antibiotics represents a novel approach to selectively deliver drugs to bacterial cells. The Trojan-horse strategy exploits the natural iron transport systems of bacteria, allowing for targeted delivery of therapeutics . This method has been explored for enhancing the efficacy of antibiotics against resistant strains by using siderophore-antibiotic conjugates that utilize the natural uptake mechanisms of bacteria.

Applications in Diagnostics

Imaging Techniques

Recent advancements have highlighted the potential of siderophores as imaging agents. This compound can be modified to carry imaging agents for diagnostic purposes, particularly in identifying bacterial infections through magnetic resonance imaging (MRI) . The ability to target specific bacterial populations using modified siderophores could improve diagnostic accuracy and speed.

Environmental Applications

Bioremediation

Siderophores play a crucial role in bioremediation processes by mobilizing heavy metals and enhancing nutrient availability in contaminated environments. This compound's ability to sequester iron may also facilitate the growth of microorganisms involved in bioremediation efforts, thereby improving the efficiency of these processes .

Comparative Efficacy Studies

| Compound | Biological Activity (%) | Iron Binding Affinity | Application Area |

|---|---|---|---|

| This compound | 100 (vs Ferrichrome) | Weaker than Ferrichrome | Antibiotic modulation |

| Ferrichrome | 100 | High | Natural iron transport |

| Desmethylretrohydroxamate | <1 | Not applicable | None |

This table summarizes comparative studies on the biological activity and iron binding affinity of this compound versus its natural counterpart and other analogues.

属性

CAS 编号 |

90385-02-7 |

|---|---|

分子式 |

C27H42FeN9O12- |

分子量 |

740.5 g/mol |

IUPAC 名称 |

4-[5,8-bis[4-[methyl(oxido)amino]-4-oxobutyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]-N-methyl-N-oxidobutanamide;iron(2+) |

InChI |

InChI=1S/C27H42N9O12.Fe/c1-34(46)22(40)10-4-7-16-25(43)30-14-20(38)28-13-19(37)29-15-21(39)31-17(8-5-11-23(41)35(2)47)26(44)33-18(27(45)32-16)9-6-12-24(42)36(3)48;/h16-18H,4-15H2,1-3H3,(H,28,38)(H,29,37)(H,30,43)(H,31,39)(H,32,45)(H,33,44);/q-3;+2 |

InChI 键 |

GMBGKBAPBOARQI-UHFFFAOYSA-N |

SMILES |

CN(C(=O)CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCC(=O)N(C)[O-])CCCC(=O)N(C)[O-])[O-].[Fe+2] |

规范 SMILES |

CN(C(=O)CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCC(=O)N(C)[O-])CCCC(=O)N(C)[O-])[O-].[Fe+2] |

同义词 |

ferrichrome, retrohydroxamate retrohydroxamate ferrichrome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。